molecular formula C20H19ClFN3O2 B6585471 1-(3-chlorobenzoyl)-7'-fluoro-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one CAS No. 1251619-12-1

1-(3-chlorobenzoyl)-7'-fluoro-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one

Cat. No. B6585471
CAS RN: 1251619-12-1
M. Wt: 387.8 g/mol
InChI Key: NCYIMTIPIAGNSO-UHFFFAOYSA-N
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Description

Quinazoline is an organic compound with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . It is a light yellow crystalline solid that is soluble in water . Piperidine is a heterocyclic organic compound with a six-membered ring containing five carbon atoms and one nitrogen atom. The 3-chlorobenzoyl group is a benzoyl group with a chlorine atom attached to the third carbon .


Synthesis Analysis

The synthesis of quinazoline derivatives has attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues . Various methods have been developed for the synthesis of quinazoline derivatives, including the Bischler-Napieralski reaction, the Friedländer synthesis, and the Conrad-Limpach synthesis .


Molecular Structure Analysis

The molecular structure of quinazoline consists of a benzene ring fused to a pyrimidine ring . The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms.


Chemical Reactions Analysis

Quinazoline derivatives exhibit a wide range of chemical reactions, including hydration, addition reactions, hydrolysis, and electrophilic and nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and the nature of its constituent atoms. Quinazoline is a light yellow crystalline solid that is soluble in water .

Mechanism of Action

While the specific mechanism of action for your compound is not available, quinazoline derivatives are known to have various biological properties. For instance, some quinazoline derivatives are used as antitumor agents .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For example, 3-chlorobenzoyl chloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Quinazoline derivatives are being designed and synthesized as potential drugs of anticancer potency against various cancers . The future directions in this field could involve the design and synthesis of new quinazoline-based compounds with improved efficacy and safety profiles .

properties

IUPAC Name

1'-(3-chlorobenzoyl)-7-fluoro-1-methylspiro[3H-quinazoline-2,4'-piperidine]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN3O2/c1-24-17-12-15(22)5-6-16(17)18(26)23-20(24)7-9-25(10-8-20)19(27)13-3-2-4-14(21)11-13/h2-6,11-12H,7-10H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYIMTIPIAGNSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)F)C(=O)NC13CCN(CC3)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorobenzoyl)-7'-fluoro-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one

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